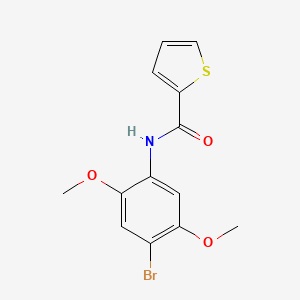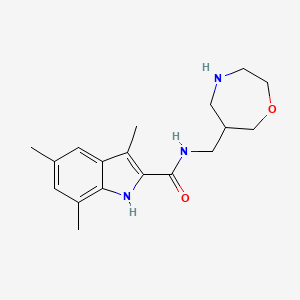
(4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis Synthesis approaches for related compounds often involve multistep reactions, including intermolecular [2+2]-photocycloaddition, oxidative cyclization, and cyclocondensation reactions, highlighting the complexity and versatility of synthetic methods in organic chemistry (Petz et al., 2019), (Galeazzi et al., 1996).
Molecular Structure Analysis Studies involving X-ray diffraction analysis and NMR spectroscopy have been pivotal in determining the molecular and crystal structures of related compounds, providing detailed insights into their three-dimensional conformations (Rodinovskaya et al., 2003), (Şahin et al., 2014).
Chemical Reactions and Properties Research on related compounds has explored their reactivity in various chemical reactions, including cyclization reactions with anthranilates and aminophenyl ketones, highlighting the functional versatility and reactivity of such molecules (Shikhaliev et al., 2008).
Applications De Recherche Scientifique
1. Platelet Aggregation Inhibition and Thrombotic Diseases Treatment
2-oxopiperazine derivatives, including compounds related to (4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid, have been synthesized and evaluated for their ability to inhibit platelet aggregation. One specific compound demonstrated potent inhibitory effects on platelet aggregation and was considered for clinical trials in treating thrombotic diseases due to its dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).
2. Structural Analysis in Herbicides
The crystal structure of related compounds, such as triclopyr (a herbicide), has been studied to understand their molecular arrangements. This includes examining the dihedral angles and hydrogen bonding in the crystal, providing insights into the structure-function relationship of these chemicals (Cho et al., 2014).
3. Heterocyclic Systems Synthesis
Research into the Hantzsch cyclocondensation of similar compounds has led to the creation of polycondensed heterocyclic systems. These studies are important for the development of new synthetic pathways in medicinal chemistry (Dzvinchuk et al., 2009).
4. Development of Anticancer Molecules
Research into the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are structurally similar to the given compound, has been conducted. These alkaloids are recognized for their potent anticancer properties and their complex molecular architecture offers insights into key biological processes (Kim & Movassaghi, 2015).
5. Cyclocondensation Reactions
The compound has been studied in the context of cyclocondensation reactions, which are crucial for the synthesis of various pharmacologically active molecules. This research enhances our understanding of reaction mechanisms and the synthesis of complex molecular structures (Shikhaliev et al., 2008).
6. Inhibition of Cyclo-oxygenase and 5-lipoxygenase
Pyrazolizine derivatives, structurally similar to the compound , have been found to inhibit cyclo-oxygenase and 5-lipoxygenase. These findings have implications in the development of anti-inflammatory and analgesic drugs (Laufer et al., 1994).
Propriétés
IUPAC Name |
2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-(2,6-dimethoxypyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-25-14-8-7-13(17(19-14)26-2)16(18(23)24)20-9-10-21(15(22)11-20)12-5-3-4-6-12/h7-8,12,16H,3-6,9-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIGQFPSPASAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentyl-3-oxopiperazin-1-YL)(2,6-dimethoxypyridin-3-YL)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)



![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)
![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)